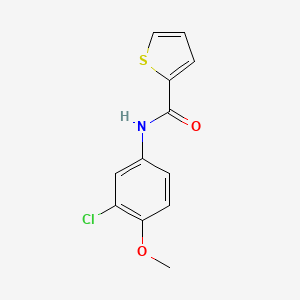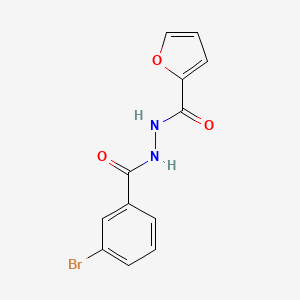
N'-(3-bromobenzoyl)furan-2-carbohydrazide
Overview
Description
N’-(3-bromobenzoyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carbohydrazide group, with a 3-bromobenzoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromobenzoyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or under reflux conditions.
Industrial Production Methods
While specific industrial production methods for N’-(3-bromobenzoyl)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-bromobenzoyl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the 3-bromobenzoyl moiety can be reduced to form corresponding alcohols.
Substitution: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the 3-bromobenzoyl group.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a precursor for the synthesis of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials, such as light-emitting diodes (LEDs) and sensors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of N’-(3-bromobenzoyl)furan-2-carbohydrazide is primarily related to its ability to interact with biological targets through its functional groups. The carbohydrazide moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the bromobenzoyl group can participate in electrophilic aromatic substitution reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chlorobenzoyl)furan-2-carbohydrazide
- N’-(3-methylbenzoyl)furan-2-carbohydrazide
- N’-(3-nitrobenzoyl)furan-2-carbohydrazide
Uniqueness
N’-(3-bromobenzoyl)furan-2-carbohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the bromine substituent can be easily replaced with other functional groups, providing a versatile platform for the synthesis of diverse derivatives.
Properties
IUPAC Name |
N'-(3-bromobenzoyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-4-1-3-8(7-9)11(16)14-15-12(17)10-5-2-6-18-10/h1-7H,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWWTYVIFGKSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330979 | |
| Record name | N'-(3-bromobenzoyl)furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
372179-83-4 | |
| Record name | N'-(3-bromobenzoyl)furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B5736121.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5736124.png)
![[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-naphthalen-1-yloxyacetate](/img/structure/B5736149.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5736154.png)
![1-phenyl-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5736155.png)
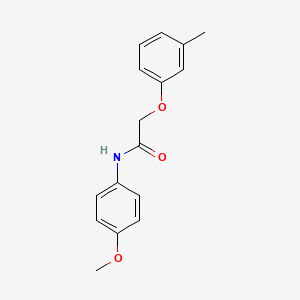
![7-(4-methylphenyl)triazolo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B5736166.png)
![N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5736170.png)
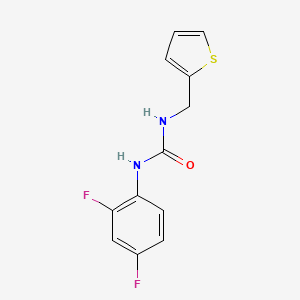
![N-(3-ACETYLPHENYL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B5736186.png)
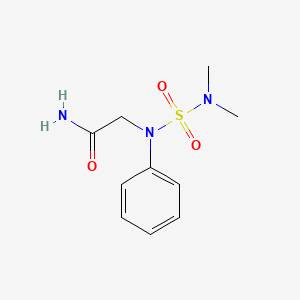
![CYCLOBUTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5736199.png)
![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5736211.png)
